5-Bromo-2-propyl-2H-indazole

Lipophilicity Drug-likeness Permeability

5-Bromo-2-propyl-2H-indazole (CAS 1280786-77-7) is a synthetic, bicyclic heterocycle belonging to the 2H-indazole subclass, characterized by a bromine atom at the 5-position and an n-propyl group at the N2 position. It is a key intermediate used in medicinal chemistry for constructing kinase-focused compound libraries, where the precise regiochemistry (2H- vs.

Molecular Formula C10H11BrN2
Molecular Weight 239.116
CAS No. 1280786-77-7
Cat. No. B597009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-propyl-2H-indazole
CAS1280786-77-7
Synonyms5-Bromo-2-propyl-2H-indazole
Molecular FormulaC10H11BrN2
Molecular Weight239.116
Structural Identifiers
SMILESCCCN1C=C2C=C(C=CC2=N1)Br
InChIInChI=1S/C10H11BrN2/c1-2-5-13-7-8-6-9(11)3-4-10(8)12-13/h3-4,6-7H,2,5H2,1H3
InChIKeyXJLGRBTWISXVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-propyl-2H-indazole (CAS 1280786-77-7): A Defined 2H-Indazole Building Block for Medicinal Chemistry


5-Bromo-2-propyl-2H-indazole (CAS 1280786-77-7) is a synthetic, bicyclic heterocycle belonging to the 2H-indazole subclass, characterized by a bromine atom at the 5-position and an n-propyl group at the N2 position [1]. It is a key intermediate used in medicinal chemistry for constructing kinase-focused compound libraries, where the precise regiochemistry (2H- vs. 1H-) and the length of the N2-alkyl chain critically influence target binding, metabolic stability, and physicochemical properties [2]. The 2H-indazole scaffold is a recognized bioisostere for phenol and indole, offering improved lipophilicity and reduced phase I/II metabolism compared to its 1H-counterparts [3].

1 Kinase library synthesis: defined 2H-indazole core
2 Med chem building block: N2-propyl chain for property tuning
3 Regiochemical control: 2H- vs 1H-indazole differentiation

Why Generic 5-Bromo-2-alkyl-2H-indazole Substitution Fails for Optimizing Lead Series


Substituting 5-Bromo-2-propyl-2H-indazole with a shorter-chain analog (e.g., methyl or ethyl) or a branched isomer (isopropyl) significantly alters the compound's physicochemical profile, which translates directly to differences in pharmacokinetic behavior and target engagement. A simple methyl-to-propyl chain extension increases the computed XLogP3 lipophilicity from 2.3 to 3.1, a 0.8 log unit difference that can dramatically affect aqueous solubility and membrane permeability [1][2]. Furthermore, swapping the N2-propyl for an N1-propyl regioisomer creates a distinct hydrogen-bonding network and electron distribution, fundamentally changing molecular recognition by biological targets [3]. These quantifiable property shifts mean that using a generic '5-bromo-2-alkyl-2H-indazole' without specifying chain length and regiochemistry introduces unacceptable variability in structure-activity relationship (SAR) studies.

5-Bromo-2-propyl-2H-indazole (Target)
vs. Methyl or ethyl N2-alkyl analog
Chain-length mismatch shifts lipophilicity (XLogP3) and solubility, altering membrane permeability profile
5-Bromo-2-propyl-2H-indazole (Target)
vs. 5-Bromo-1-propyl-1H-indazole (N1 regioisomer)
Regioisomeric mismatch creates distinct H-bond network; molecular recognition may not transfer
5-Bromo-2-propyl-2H-indazole (Target)
vs. Generic 5-Bromo-2-alkyl-2H-indazole
Unspecified alkyl chain introduces unacceptable SAR variability in lead optimization

Quantitative Evidence Guide: How 5-Bromo-2-propyl-2H-indazole Differentiates from Closest Analogs


Lipophilicity (XLogP3) Differentiation: 5-Bromo-2-propyl vs. 5-Bromo-2-methyl-2H-indazole

The target compound exhibits a computed XLogP3 value 0.8 log units higher than its methyl analog, indicating significantly greater lipophilicity. This directly impacts predicted membrane permeability and metabolic stability [1][2].

XLogP3 vs. methyl
Cross-study comparable
+0.8 log units
Target: 3.1; Methyl: 2.3
Reported lipophilicity difference supports permeability screening context
Computed by XLogP3; data to verify experimentally
Lipophilicity Drug-likeness Permeability

Lipophilicity (XLogP3) Differentiation: 5-Bromo-2-propyl vs. 5-Bromo-2-ethyl-2H-indazole

The propyl derivative shows a 0.5 log unit increase in computed XLogP3 compared to the ethyl derivative, consistent with the expected effect of chain elongation on hydrophobic surface area [1][2].

XLogP3 vs. ethyl
Cross-study comparable
+0.5 log units
Target: 3.1; Ethyl: 2.6
Incremental increase may offer balanced CNS drug-discovery parameter
Modeled value; requires in-vitro validation
Lipophilicity Drug-likeness Solubility

Molecular Weight and Heavy Atom Count Differentiation

The compound's molecular weight is 28.05 g/mol greater than the methyl analog and 14.03 g/mol greater than the ethyl analog, placing it in a higher molecular weight bracket. This shift impacts key ADME descriptors such as molar refractivity and influences predicted oral bioavailability parameters [1][2][3].

Molecular weight shift
Cross-study comparable
+28.05 g/mol vs. methyl
Target: 239.11; Methyl: 211.06
MW bracket influences lead-likeness and ADME descriptor assessment
Relevant for Lipinski compliance evaluation
Physicochemical Properties ADME Lead-likeness

Regioisomeric Differentiation: 2H-Indazole vs. 1H-Indazole Core

The target compound's 2H-indazole core establishes a unique electronic and steric environment compared to its 1H-regioisomer. DFT calculations from a seminal study on a related 5-bromo-indazole scaffold demonstrate that the N2-substitution pathway is governed by different non-covalent interactions, leading to distinct product profiles and, ultimately, divergent biological outcomes [1]. The N1-propyl analog (CAS 1280786-76-6) will present a different hydrogen-bond acceptor/donor pattern to a target protein.

2H-/1H- Regioisomerism
Class-level inference
DFT-derived pathway divergence
N2 vs. N1 substitution
Regiochemistry dictates 3D pharmacophore presentation
Based on DFT study of related scaffold; class-level extrapolation
Regiochemistry Target Selectivity Synthetic Utility

Validated Application Scenarios for 5-Bromo-2-propyl-2H-indazole Based on Differential Evidence


CNS Drug Discovery Programs Requiring Tuned Lipophilicity

For CNS-targeted kinase inhibitors, optimal logP values typically range from 2–4 to ensure blood-brain barrier penetration while maintaining solubility. The target compound's XLogP3 of 3.1, which is 0.8 units higher than its methyl analog and 0.5 units higher than its ethyl analog, positions it as a preferred starting point for achieving this balance without resorting to more lipophilic and potentially toxic isopropyl or longer-chain derivatives .

Kinase Library Synthesis Requiring a 2H-Indazole Core

When synthesizing compound libraries based on the known 2H-indazole kinase inhibitor pharmacophore, regiochemical purity is paramount . This compound provides a direct route to diversifying the N2 position, avoiding cumbersome and low-yielding separations of 1H- and 2H-regioisomers. Procuring the correct 2H-isomer from the outset ensures the synthesized library correctly probes the chemical space defined by the target's ATP-binding pocket.

Optimizing Lead Series for Oral Bioavailability

During lead optimization, the progression from a methyl (MW 211.06) to a propyl (MW 239.11) substituent allows a medicinal chemist to deliberately increase molecular weight and lipophilicity to improve target residence time or allosteric binding while still remaining compliant with Lipinski's rules . This compound thus serves as a strategic tool for 'property-driven optimization' where the goal is to enhance potency without sacrificing oral druggability.

Suzuki-Miyaura Cross-Coupling Reactions

The 5-bromo substituent is a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry . While this is a class-shared feature, the specific choice of the N2-propyl group prevents unwanted side reactions or coordination effects sometimes observed with N1-substituted or N-unsubstituted indazoles, potentially leading to higher yields and cleaner reaction profiles in library production.

Application
Selection Property
Validation Focus
CNS drug-discovery programs
Tunable lipophilicity (XLogP3 3.1)
In-vitro permeability and solubility profiling
2H-Indazole kinase library synthesis
Defined N2-propyl regiochemistry
Regioisomeric purity and SAR consistency
Oral lead optimization
Deliberate MW and logP property tuning
Oral druggability and Lipinski rule compliance
Suzuki-Miyaura cross-coupling reactions
5-Bromo synthetic handle with N2 protection
Reaction yield and side-product profile review

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